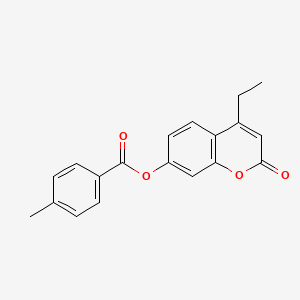![molecular formula C23H17ClN2O3S B4212181 2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(3-methoxyphenyl)quinazolin-4-one](/img/structure/B4212181.png)
2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(3-methoxyphenyl)quinazolin-4-one
Overview
Description
2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(3-methoxyphenyl)quinazolin-4-one is a complex organic compound with a molecular formula of C23H17ClN2O3S and a molecular weight of 436.921 g/mol . This compound is part of the quinazolinone family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(3-methoxyphenyl)quinazolin-4-one typically involves multiple steps. One common synthetic route includes the reaction of 2-mercapto-3-(3-methoxyphenyl)-4(3H)-quinazolinone with 2-(4-chlorophenyl)-2-oxoethyl bromide under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Chemical Reactions Analysis
2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(3-methoxyphenyl)quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(3-methoxyphenyl)quinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(3-methoxyphenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cellular processes such as proliferation or inflammation .
Comparison with Similar Compounds
2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(3-methoxyphenyl)quinazolin-4-one can be compared with other quinazolinone derivatives, such as:
2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-isobutyl-4(3H)-quinazolinone: This compound has a similar structure but with an isobutyl group instead of a methoxyphenyl group, which may result in different biological activities.
2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-(4-methoxyphenyl)-4(3H)-quinazolinone: This compound has a 4-methoxyphenyl group instead of a 3-methoxyphenyl group, which may affect its chemical reactivity and biological properties.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(3-methoxyphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3S/c1-29-18-6-4-5-17(13-18)26-22(28)19-7-2-3-8-20(19)25-23(26)30-14-21(27)15-9-11-16(24)12-10-15/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYSYPMBPGBZMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4212112.png)


![4-[(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4212136.png)
![N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B4212144.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2-methylphenyl)glycinamide](/img/structure/B4212145.png)
![N-[4-(1-adamantyl)phenyl]-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4212152.png)
![1-(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)azepane](/img/structure/B4212158.png)

![3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]-1-(3-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4212193.png)
methanone](/img/structure/B4212197.png)
![N-benzyl-2-(2-bromo-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B4212210.png)
![3-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(3-methoxyphenyl)propanamide](/img/structure/B4212216.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methyl-4-nitrobenzamide](/img/structure/B4212219.png)
